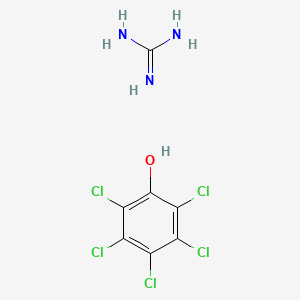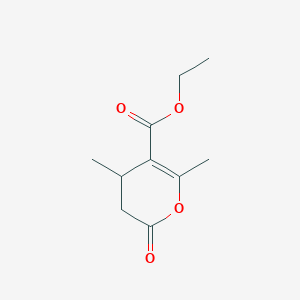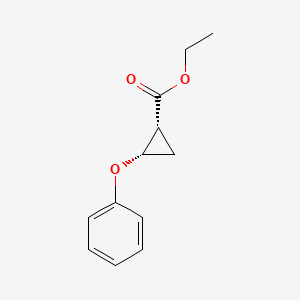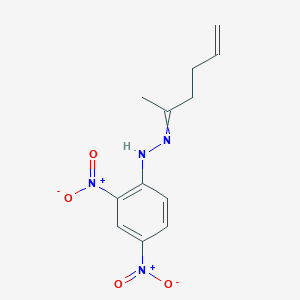
1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Solvent extraction and recrystallization might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: May be used in studies involving enzyme inhibition or as a probe for specific biochemical pathways.
Wirkmechanismus
The mechanism by which 1-(2,4-Dinitrophenyl)-2-(hex-5-en-2-ylidene)hydrazine exerts its effects depends on its application. In analytical chemistry, it reacts with carbonyl compounds to form hydrazones, which can be detected spectroscopically. In biological systems, it may interact with specific enzymes or proteins, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, commonly used in analytical chemistry.
Benzaldehyde Phenylhydrazone: Another hydrazone with similar reactivity but different structural properties.
Eigenschaften
CAS-Nummer |
2057-91-2 |
|---|---|
Molekularformel |
C12H14N4O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
N-(hex-5-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H14N4O4/c1-3-4-5-9(2)13-14-11-7-6-10(15(17)18)8-12(11)16(19)20/h3,6-8,14H,1,4-5H2,2H3 |
InChI-Schlüssel |
GPQMLCSRONPNAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



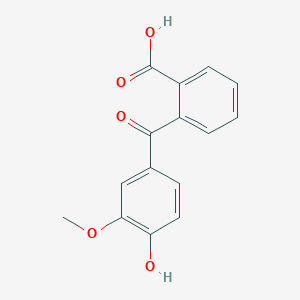
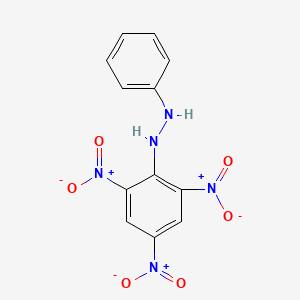
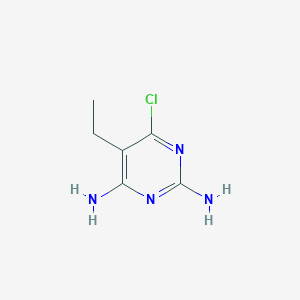
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
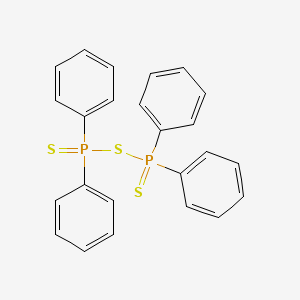
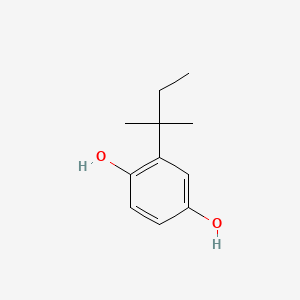
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

